molecular formula C16H24N2O3 B3010028 5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid CAS No. 1243028-14-9

5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid

Cat. No.: B3010028
CAS No.: 1243028-14-9
M. Wt: 292.379
InChI Key: RWKPGUAOUPTMGZ-UHFFFAOYSA-N
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Description

5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid is a synthetic benzoic acid derivative designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a multi-substituted aromatic core, integrating both a butyl(methyl)amino and an isobutyrylamino functional group. These modifications are characteristic of efforts to fine-tune the molecular properties of lead compounds, including their lipophilicity, solubility, and metabolic stability . Analogous benzoic acid derivatives are frequently investigated as critical building blocks, or "biological scaffolds," for the development of novel therapeutic agents . The structural motif of an aminobenzoic acid allows for diverse chemical transformations and is found in molecules with a range of reported biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties . Furthermore, structurally related compounds have been explored as antagonists for specific protein targets, such as the P2Y14 receptor, which is implicated in inflammatory processes . Researchers may value this compound for constructing targeted molecular libraries or as an intermediate in the synthesis of more complex drug candidates. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-[butyl(methyl)amino]-2-(2-methylpropanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-5-6-9-18(4)12-7-8-14(13(10-12)16(20)21)17-15(19)11(2)3/h7-8,10-11H,5-6,9H2,1-4H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKPGUAOUPTMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CC(=C(C=C1)NC(=O)C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243028-14-9
Record name 5-[butyl(methyl)amino]-2-(2-methylpropanamido)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The amino group is alkylated with butyl and methyl groups using alkyl halides in the presence of a base.

    Amidation: The resulting compound is then reacted with isobutyryl chloride to form the isobutyrylamino group.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with:

  • 5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid (): Both compounds have a benzoic acid backbone with amino substituents at the 5-position. However, the target compound replaces the hydroxyl group at the 2-position with an isobutyrylamino moiety, which likely increases steric bulk and reduces hydrogen-bonding capacity .

Physicochemical and Computational Properties

  • Acidity: The benzoic acid core (pKa ~2.8) is more acidic than the pentanoic acid derivative (pKa ~4.8), influencing ionization under physiological conditions .
  • Computational Predictions: Density-functional theory (DFT) methods () could predict thermodynamic stability, while AutoDock Vina () might simulate binding affinities to targets like cyclooxygenase (COX), a common NSAID target. For instance, the hydroxy group in ’s compound may form stronger hydrogen bonds with COX compared to the target’s isobutyrylamino group .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 5-[Butyl(methyl)amino]; 2-(isobutyrylamino) C₁₆H₂₅N₃O₃ 307.39 Benzoic acid, amide, tertiary amine
5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid 5-bis(allyl); 2-hydroxy C₁₈H₂₃NO₃ 301.38 Benzoic acid, hydroxyl, allyl amine
5-{[4-(isobutyrylamino)phenyl]amino}-5-oxopentanoic acid Phenyl-isobutyrylamino; pentanoic acid C₁₅H₂₁N₃O₄ 307.35 Pentanoic acid, amide, aromatic amine

Table 2: Analytical Data Comparison

Compound Name $ ^1H $-NMR Key Signals (δ, ppm) MS Fragments (m/z)
Target Compound 1.1–1.3 (isobutyryl CH₃), 8.1 (amide NH) 307 [M+H]⁺, 285 [M-H]⁻
Compound 5.2–5.4 (allylic CH), 6.8–7.3 (aromatic H) 301 [M+H]⁺, 279 [M-H]⁻
Compound 2.4–2.6 (pentanoic CH₂), 7.5 (aromatic H) 307 [M+H]⁺, 285 [M-H]⁻

Biological Activity

5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid, a benzoic acid derivative, has garnered attention for its diverse biological activities, particularly in the fields of cancer research and immunology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on various biological targets. These include enzymes involved in cancer cell proliferation and inflammatory pathways.

1. Anticancer Activity

Research indicates that derivatives of benzoic acid can effectively inhibit cancer cell growth. For instance, a study highlighted the anticancer properties of several synthesized compounds, showing IC50 values ranging from 3.0 µM to over 20 µM against various human cancer cell lines, including MCF-7 and A549 . The compound this compound is expected to have similar or enhanced properties due to its structural characteristics.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Benzamide derivative of PABA5.85MCF-7
Compound N-(4-((3-Methoxyphenyl)carbamoyl)phenyl)3.0A549
Chloro anilinoquinoline derivative3.42MCF-7
This compoundTBDTBD

2. Immunomodulatory Effects

The compound has also been investigated for its role in modulating immune responses. A study focusing on IL-15 inhibitors found that benzoic acid derivatives could significantly reduce the proliferation of peripheral blood mononuclear cells (PBMCs), as well as the secretion of pro-inflammatory cytokines such as TNF-α and IL-17 . This suggests potential applications in treating autoimmune diseases and conditions characterized by excessive inflammation.

Enzymatic Inhibition

In vitro studies have indicated that compounds like this compound can act as non-competitive inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases . The binding affinity and inhibition kinetics were evaluated through molecular docking studies, revealing favorable interactions with these enzymes.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseNon-competitiveTBD
ButyrylcholinesteraseNon-competitiveTBD

Case Study 1: Antiproliferative Effects on MCF-7 Cells

A notable case study evaluated the effects of various benzoic acid derivatives on the proliferation of MCF-7 breast cancer cells. The study reported significant growth inhibition at concentrations as low as 10 µM, with apoptosis being induced in a dose-dependent manner.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving Hep-G2 and A2058 cell lines, compounds related to this compound showed minimal cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic use .

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